molecular formula C12H18N4O B011226 Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- CAS No. 100317-81-5

Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-

Cat. No. B011226
M. Wt: 234.3 g/mol
InChI Key: GHBBQTQQJQHMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinecarboxamide, 2-[1-(4-methyl-2-pyridinyl)pentylidene]-, also known as CPP or cyclopropylpyrroloindole, is a chemical compound that has shown potential in various scientific research applications. CPP is a synthetic compound that was first synthesized in 2003 by a team of researchers led by Professor Yoshito Kishi at Harvard University. Since then, CPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the brain. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to bind to the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to modulate the activity of voltage-gated potassium channels, which are involved in the regulation of neuronal excitability.

Biochemical And Physiological Effects

Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of ion channels and receptors in the brain, and the regulation of neuronal excitability. Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has also been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of inflammatory disorders.

Advantages And Limitations For Lab Experiments

Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has several advantages for lab experiments, including its synthetic accessibility, its potential for use as a lead compound in drug discovery, and its ability to modulate ion channels and receptors in the brain. However, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-, including the development of new synthetic methods for Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- and its derivatives, the investigation of its mechanism of action, and the exploration of its potential in drug discovery and disease treatment. Additionally, further research is needed to determine the safety and efficacy of Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- in vivo, as well as its potential for use in clinical trials.

Synthesis Methods

Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- is synthesized using a multi-step process that involves the coupling of a pyridine derivative and a cyclopropylamine derivative. The first step involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 1-pentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the corresponding amine. In the next step, the amine is coupled with cyclopropanecarboxylic acid to give the cyclopropylamine derivative. Finally, the cyclopropylamine derivative is coupled with the pyridine derivative to form Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-.

Scientific Research Applications

Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has shown potential in various scientific research applications, including cancer research, neurobiology, and drug discovery. In cancer research, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurobiology, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been shown to modulate the activity of ion channels and receptors in the brain, which may have implications for the treatment of neurological disorders. In drug discovery, Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]- has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

properties

CAS RN

100317-81-5

Product Name

Hydrazinecarboxamide,2-[1-(4-methyl-2-pyridinyl)pentylidene]-

Molecular Formula

C12H18N4O

Molecular Weight

234.3 g/mol

IUPAC Name

[1-(4-methylpyridin-2-yl)pentylideneamino]urea

InChI

InChI=1S/C12H18N4O/c1-3-4-5-10(15-16-12(13)17)11-8-9(2)6-7-14-11/h6-8H,3-5H2,1-2H3,(H3,13,16,17)

InChI Key

GHBBQTQQJQHMPW-UHFFFAOYSA-N

SMILES

CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C

Canonical SMILES

CCCCC(=NNC(=O)N)C1=NC=CC(=C1)C

Origin of Product

United States

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